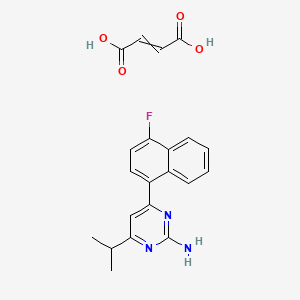

4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine; maleic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-氟萘-1-基)-6-异丙基嘧啶-2-胺; 马来酸是一种复杂的有机化合物,它结合了氟化的萘部分和嘧啶环。

准备方法

合成路线和反应条件

4-(4-氟萘-1-基)-6-异丙基嘧啶-2-胺的合成通常涉及多个步骤,从市售前体开始。一种常见的路线包括以下步骤:

硝化和还原: 萘首先被硝化形成4-硝基萘,然后被还原为4-氨基萘。

氟化: 然后对4-氨基萘进行氟化以生成4-氟萘。

嘧啶环的形成: 然后在受控条件下使氟萘衍生物与异丙胺和合适的嘧啶前体反应以形成所需的嘧啶环。

工业生产方法

该化合物的工业生产可能涉及优化的反应条件,以最大程度地提高产量和纯度。这包括使用高压反应器、先进的纯化技术和连续流工艺,以确保一致的质量和可扩展性。

化学反应分析

反应类型

4-(4-氟萘-1-基)-6-异丙基嘧啶-2-胺经历几种类型的化学反应:

氧化: 该化合物可以用强氧化剂氧化,导致形成各种氧化衍生物。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 萘环中的氟原子可以通过亲核取代反应被其他官能团取代。

常见试剂和条件

氧化: 高锰酸钾、三氧化铬。

还原: 硼氢化钠、氢化铝锂。

取代: 胺、硫醇或醇盐等亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生萘醌,而取代反应可以产生各种官能化萘衍生物。

科学研究应用

Based on the search results, a detailed article focusing solely on the applications of the compound "4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine; maleic acid" is not available. However, information on the individual components and related compounds can provide some insight.

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine

- Basic Information: This compound, also known as RS-127445, has a molecular weight of 281.33 g/mol and the molecular formula C17H16FN3 . It is a serotonin receptor antagonist, meaning it binds to serotonin receptors but does not activate them, thus blocking the effects of serotonin or serotonin receptor agonists .

- IUPAC Name: 4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine .

- Other Names: RS-127445, RS 127445, 2-Pyrimidinamine, 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)- .

- Availability: It is available for purchase from chemical suppliers .

Maleic Acid

While the search results do not provide specific applications for the combination of "4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine" with maleic acid, it is worth noting that 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate is also available . Maleic acid, when combined with other compounds, can modify their properties, such as increasing their water solubility or improving their stability.

Potential Research Directions

Given that 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine acts as a serotonin receptor antagonist, potential research applications could include:

- Neuroscience: Investigating the role of serotonin receptors in various neurological and psychiatric conditions.

- Pharmacology: Developing new drugs that target serotonin receptors for the treatment of conditions such as depression, anxiety, and migraine .

Related Research

While not directly related to the specific compound, some search results provide information on:

- Cannabis Research: Studies on the biocontrol activity of bacteria against fungal pathogens in cannabis crops and the properties of hemp essential oil as a botanical acaricide .

- Neurotrauma: Abstracts from the 16th International Neurotrauma Symposium .

- Dietary Monitoring: Use of wearable devices for dietary monitoring and personalized analysis .

- Nanoparticles: Established and emerging industrial applications of nanoparticles in the chemical industry .

作用机制

4-(4-氟萘-1-基)-6-异丙基嘧啶-2-胺的作用机制涉及它与特定分子靶点的相互作用。氟化的萘部分允许与蛋白质中的疏水口袋牢固结合,而嘧啶环可以参与氢键和其他相互作用。这些特性使该化合物能够调节酶和受体的活性,可能导致治疗效果。

相似化合物的比较

类似化合物

5-(4-氟苯基)-3-(萘-1-基)-1-苯基-1H-吡唑: 该化合物共享氟化的萘结构,但在杂环环方面有所不同,它是吡唑而不是嘧啶.

3-(4-氟萘-1-基)丙酸: 另一种具有氟化萘部分的化合物,但具有不同的官能团和整体结构.

独特性

4-(4-氟萘-1-基)-6-异丙基嘧啶-2-胺的独特之处在于它独特地结合了氟化的萘环和嘧啶环。这种独特的结构赋予了独特的化学和生物学特性,使其在药物化学和材料科学中具有特定应用价值。

生物活性

4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine, often referred to as RS 127445, is a compound of significant interest in pharmacological research due to its selective antagonistic properties towards the serotonin 5-HT2B receptor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine

- CAS Number : 199864-86-3

- Molecular Formula : C17H17FN3

- Molecular Weight : 281.33 g/mol

- Structure :

RS 127445 acts primarily as a selective antagonist at the serotonin 5-HT2B receptor. Its high affinity (pKi of 9.5) and selectivity (1000-fold over other receptors) make it a valuable tool for studying the physiological roles of this receptor. The binding of RS 127445 inhibits serotonin-induced signaling pathways, particularly the formation of inositol phosphates and increases in intracellular calcium levels, which are crucial for various cellular responses.

In Vitro Studies

In vitro assays have demonstrated that RS 127445 effectively inhibits smooth muscle contraction, a process mediated by the 5-HT2B receptor. This activity suggests potential applications in treating conditions related to gastrointestinal motility disorders.

In Vivo Studies

In vivo studies have shown that RS 127445 can mitigate symptoms associated with fibrotic diseases by modulating the activity of fibroblasts through its antagonistic action on the 5-HT2B receptor. These findings indicate its potential therapeutic role in managing fibrotic conditions.

Data Table: Biological Activity Summary

| Study Type | Model Used | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Smooth Muscle Cells | Inhibition of contraction via 5-HT2B receptor antagonism | |

| In Vivo | Rodent Models | Reduced fibrosis symptoms; modulation of fibroblast activity | |

| Binding Assay | Recombinant Receptors | High affinity for 5-HT2B (pKi = 9.5) |

Case Study 1: Gastrointestinal Disorders

A study conducted on animal models demonstrated that RS 127445 significantly reduced gastrointestinal motility issues caused by excessive serotonin levels. The compound's ability to block the 5-HT2B receptor led to decreased contractions, highlighting its potential for treating conditions like irritable bowel syndrome (IBS).

Case Study 2: Fibrosis Management

In a preclinical trial involving models of pulmonary fibrosis, RS 127445 showed promising results in reducing collagen deposition and improving lung function metrics. These outcomes suggest that targeting the serotonin pathway may offer a novel approach to managing fibrotic diseases.

属性

IUPAC Name |

but-2-enedioic acid;4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.C4H4O4/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;5-3(6)1-2-4(7)8/h3-10H,1-2H3,(H2,19,20,21);1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECBQAYOWYGGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。